molecular formula C8H6ClF3O B1362247 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene CAS No. 402-08-4

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B1362247
CAS No.: 402-08-4
M. Wt: 210.58 g/mol
InChI Key: HMFHBKVVYUOVSN-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6ClF3O. It is a colorless liquid at room temperature and is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, facilitating the transfer of the trifluoromethyl group to other molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the molecules it is attached to . The interactions between this compound and biomolecules are primarily based on its ability to form radicals and participate in radical-mediated reactions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form radicals allows it to interact with cellular components, potentially leading to oxidative stress and changes in cellular homeostasis . These effects can vary depending on the concentration and exposure duration of the compound.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form radicals and participate in radical-mediated reactions. This compound can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The trifluoromethyl group plays a crucial role in these interactions, as its electron-withdrawing properties can stabilize the radical intermediates and influence the reactivity of the compound . These molecular interactions are essential for understanding the compound’s biochemical properties and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to the formation of various byproducts that may have different biochemical properties . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of understanding the compound’s dosage-dependent effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and degradation. The compound’s trifluoromethyl group can influence its metabolic flux and metabolite levels, leading to changes in cellular homeostasis . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and cellular effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, leading to changes in its activity and function . The compound’s ability to form radicals also plays a role in its transport and distribution, as it can interact with various cellular components.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function, leading to changes in cellular processes and homeostasis . Understanding the subcellular localization of the compound is essential for elucidating its biochemical properties and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-methoxybenzene with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is unique due to the presence of both chlorine and methoxy groups, which provide a balance of reactivity and stability. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

1-chloro-2-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBKVVYUOVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378751
Record name 1-chloro-2-methoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-08-4
Record name 1-chloro-2-methoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 402-08-4
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